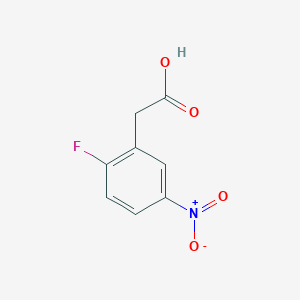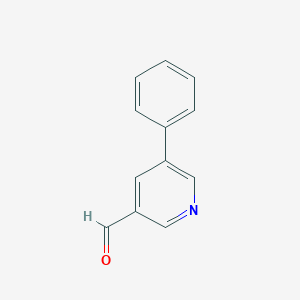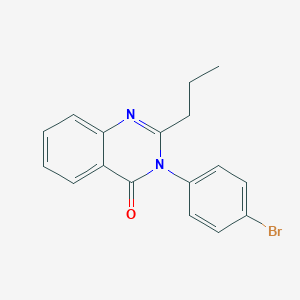
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that contains a quinoline ring and an enone moiety, which makes it a versatile molecule for chemical synthesis and biological studies.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one involves the formation of a complex with metal ions, which leads to fluorescence emission. The enone moiety of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one is responsible for the fluorescence emission, while the quinoline ring serves as a metal ion binding site. The binding of metal ions to 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one changes the electronic structure of the molecule, leading to a shift in the absorption and emission spectra. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been shown to have low toxicity and high biocompatibility, making it a potential candidate for biomedical applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied for its antioxidant activity, which can help prevent oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its high sensitivity and selectivity for metal ions, its low toxicity and high biocompatibility, and its potential applications in various fields, such as drug delivery and imaging. The limitations of using 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential instability under certain conditions, such as high temperature and pH.
Direcciones Futuras
Future research on 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can focus on the development of new synthesis methods that can improve the yield and purity of the compound. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of nanomaterials with unique properties. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be studied for its potential applications in the field of environmental science, where it can be used as a fluorescent probe for the detection of metal ions in water and soil samples. The potential applications of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one in the field of biomedicine, such as drug delivery and imaging, can also be explored further.
Métodos De Síntesis
The synthesis of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can be achieved through several methods, including the condensation of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline, followed by cyclization with acetic anhydride. Another method involves the reaction of 2-methyl-3-oxopentanoic acid with 2-amino-3,4-dihydroquinoline in the presence of triethylamine and acetic anhydride. The yield of 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one using these methods ranges from 50% to 80%. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one can also be synthesized through a one-pot method using 2-methyl-3-oxopentanoic acid, 2-amino-3,4-dihydroquinoline, and acetic anhydride in the presence of p-toluenesulfonic acid, with a yield of 85%.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been widely used in scientific research due to its unique chemical structure and potential applications in various fields. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has been studied as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological and environmental samples. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has also been used as a building block for the synthesis of organic materials, such as polymers and dendrimers, for drug delivery and imaging applications. 1-(3,4-Dihydroquinolin-1(2h)-yl)-2-methylprop-2-en-1-one has shown promising results in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
10579-60-9 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO/c1-10(2)13(15)14-9-5-7-11-6-3-4-8-12(11)14/h3-4,6,8H,1,5,7,9H2,2H3 |
Clave InChI |
ALVNQTDMQBKHJO-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)N1CCCC2=CC=CC=C21 |
SMILES canónico |
CC(=C)C(=O)N1CCCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



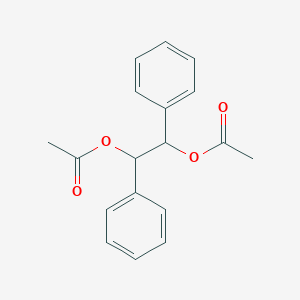


![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
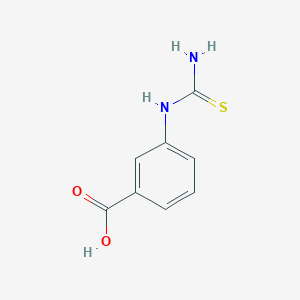
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)

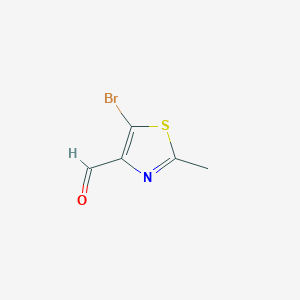
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
